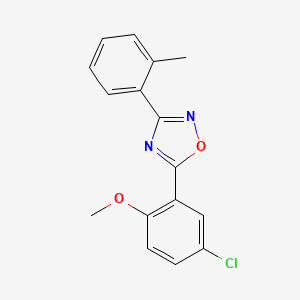![molecular formula C11H9ClN2O2S B5811957 (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5811957.png)
(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine, also known as CPNT, is a chemical compound with potential applications in scientific research. It is a member of the phenylamine class of compounds and is characterized by its unique molecular structure. CPNT has been the subject of numerous studies due to its potential to interact with various biological systems.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine is not fully understood. However, it is believed to interact with various biological systems through its ability to bind to specific receptors. (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to bind to the dopamine and serotonin receptors, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to have various biochemical and physiological effects. In animal studies, (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to increase dopamine and serotonin levels in the brain. This increase in neurotransmitter levels may be responsible for its potential therapeutic effects in neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine in lab experiments is its unique molecular structure, which may allow for specific interactions with biological systems. However, one limitation of using (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine is its potential toxicity. (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to have toxic effects in certain animal models, which may limit its use in some experiments.
Future Directions
There are numerous future directions for research involving (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine. One area of research could focus on the development of new drugs based on the structure of (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine. Another area of research could focus on the potential therapeutic effects of (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine in various neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine and its interactions with various biological systems.
Synthesis Methods
(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine can be synthesized using a variety of methods. One common method involves the reaction of 4-chloroaniline with 5-nitro-2-thiophenemethanol in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
(4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been used in various scientific research applications, including the study of biological systems and the development of new drugs. One area of research where (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has shown promise is in the study of the nervous system. (4-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine has been shown to interact with various neurotransmitter receptors, including the dopamine and serotonin receptors. This interaction may have potential implications for the treatment of neurological disorders such as Parkinson's disease and depression.
properties
IUPAC Name |
4-chloro-N-[(5-nitrothiophen-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-8-1-3-9(4-2-8)13-7-10-5-6-11(17-10)14(15)16/h1-6,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISUBDYIFAJEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CC=C(S2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198255 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Chlorophenyl)[(5-nitro-2-thienyl)methyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5811875.png)
![2-[2-bromo-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5811881.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5811882.png)
![N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5811887.png)
![O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5811892.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)
![4-[3-(2,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5811905.png)
![3-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5811913.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5811915.png)
![methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5811916.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5811946.png)
